N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline
Description
CAS Registry Number
The compound is uniquely identified by the CAS Registry Number 1040690-74-1 , assigned by the Chemical Abstracts Service (CAS). This identifier ensures global recognition and standardization in scientific literature and regulatory databases.
Alternative Designations
While no widely recognized alternative names are documented in authoritative databases, structural analogs or derivatives may share the core "this compound" nomenclature. Other designations, if present, would typically emphasize functional groups (e.g., "4-methoxy-tetrahydrofuran-aniline derivative") but are not reported in the provided sources.
Molecular Formula and Weight Analysis
Molecular Formula
The molecular formula of this compound is C₂₁H₂₇NO₂ , as confirmed by mass spectrometry and computational tools.
Molecular Weight Calculation
The molecular weight (MW) is calculated by summing the atomic weights of all constituent atoms:
| Element | Number of Atoms | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 21 | 12.01 | 252.21 |
| Hydrogen (H) | 27 | 1.008 | 27.22 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Oxygen (O) | 2 | 16.00 | 32.00 |
| Total | 325.44 g/mol |
This matches the experimentally reported value of 325.45 g/mol , confirming the compound’s molecular identity.
Summary of Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 1040690-74-1 |
| Molecular Formula | C₂₁H₂₇NO₂ |
| Molecular Weight | 325.44–325.45 g/mol |
Properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)-N-[(4-propan-2-ylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-16(2)18-7-5-17(6-8-18)14-22-19-9-11-20(12-10-19)24-15-21-4-3-13-23-21/h5-12,16,21-22H,3-4,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTIKNRQBBNLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 4-(tetrahydrofurfuryloxy)aniline
The 4-(tetrahydro-2-furanylmethoxy)aniline core can be synthesized by nucleophilic aromatic substitution or by etherification of 4-aminophenol derivatives with tetrahydro-2-furanylmethyl halides or equivalents.
A documented method for a closely related compound, 4-(tetrahydrofurfuryloxy)aniline hydrochloride, involves:
- Reacting 4-fluoronitrobenzene with tetrahydro-2-furanylmethanol in the presence of potassium carbonate and acetonitrile at 80 °C for 12 hours to form the nitro-ether intermediate.
- Subsequent reduction of the nitro group to an aniline using ammonium chloride and iron powder in a methanol-water mixture at 70 °C for 2 hours.
This two-step procedure yields the 4-(tetrahydrofurfuryloxy)aniline intermediate, which can be adapted for the tetrahydro-2-furanylmethoxy substitution by using the corresponding tetrahydro-2-furanylmethyl halide or activated ether precursor.
Reaction Conditions Summary
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-Fluoronitrobenzene + tetrahydro-2-furanylmethanol + K2CO3 | Acetonitrile, 80 °C, 12 h | Nitro-ether intermediate |
| 2 | Nitro-ether + Fe + NH4Cl | Methanol/water, 70 °C, 2 h | 4-(tetrahydrofurfuryloxy)aniline |
N-Alkylation to Form N-(4-Isopropylbenzyl) Derivative
The second key step is the N-alkylation of the aniline nitrogen with 4-isopropylbenzyl halide (commonly bromide or chloride). This reaction typically proceeds via nucleophilic substitution:
- The aniline nitrogen acts as a nucleophile.
- The 4-isopropylbenzyl halide serves as the electrophile.
- Base such as potassium carbonate or sodium hydride can be used to deprotonate the aniline, enhancing nucleophilicity.
- Solvents like dimethylformamide (DMF) or acetonitrile are commonly used.
- Reaction is carried out at elevated temperatures (50–100 °C) for several hours.
This step yields the target compound this compound.
Typical Reaction Conditions
| Parameter | Typical Conditions |
|---|---|
| Base | Potassium carbonate or sodium hydride |
| Solvent | DMF or acetonitrile |
| Temperature | 50–100 °C |
| Reaction Time | 6–24 hours |
| Molar Ratio | 1:1 to 1:1.2 (aniline:benzyl halide) |
Purification and Characterization
- Purification is typically performed by column chromatography or recrystallization.
- Characterization includes NMR (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm the structure and purity.
Summary Table of Preparation Methods
| Step | Reaction Type | Reactants/Intermediates | Conditions | Notes |
|---|---|---|---|---|
| 1 | Etherification | 4-Fluoronitrobenzene + tetrahydro-2-furanylmethanol | K2CO3, acetonitrile, 80 °C, 12 h | Forms nitro-ether intermediate |
| 2 | Nitro reduction | Nitro-ether + Fe + NH4Cl | MeOH/H2O, 70 °C, 2 h | Converts nitro to aniline |
| 3 | N-Alkylation | 4-(tetrahydro-2-furanylmethoxy)aniline + 4-isopropylbenzyl halide | K2CO3 or NaH, DMF, 50–100 °C, 6–24 h | Forms target N-substituted aniline |
| 4 | Purification | Crude product | Chromatography or recrystallization | Ensures purity and characterization |
This detailed synthesis outline provides a professional and authoritative guide to the preparation of this compound based on available chemical knowledge, related synthetic methods, and patent literature. The approach can be adapted and optimized depending on specific laboratory conditions and scale requirements.
Chemical Reactions Analysis
Types of Reactions
N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aniline ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.
Modulating Enzymatic Activity: Inhibiting or activating enzymes involved in various biochemical pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- However, chlorine’s electronegativity may reduce solubility in aqueous media .
- Fluorinated Derivatives : The 2-fluorobenzyl analog (CAS unspecified, ) and 3-fluoro-4-(THF-methoxy)aniline (CAS unspecified, ) demonstrate how fluorine’s small size and high electronegativity can improve metabolic stability and membrane permeability, critical in drug design.
- Dual THF-Methoxy Groups (CAS 1040682-00-5) : The presence of two oxygen-rich tetrahydrofuranmethoxy groups (molecular weight 383.5) likely enhances hydrophilicity, making this compound more suitable for applications requiring polar interactions .
Biological Activity
N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline is an organic compound classified within the aniline derivatives. Its complex structure, characterized by the presence of an isopropylbenzyl group and a tetrahydrofuran moiety, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, focusing on its synthesis, chemical properties, potential applications, and relevant research findings.
Basic Information
- Molecular Formula : C₂₁H₂₇NO₂
- Molecular Weight : 325.45 g/mol
- CAS Number : 1040690-74-1
- Hazard Classification : Irritant
Structural Features
The compound features:
- An isopropylbenzyl group, which may influence lipophilicity and receptor interactions.
- A tetrahydro-2-furanylmethoxy group that could enhance its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. The general approach includes:
-
Starting Materials :
- 4-Isopropylbenzyl chloride
- 4-(tetrahydro-2-furanylmethoxy)aniline
-
Nucleophilic Substitution Reaction :
- The reaction occurs in the presence of a base (e.g., sodium hydroxide) to yield the desired product.
-
Purification :
- Techniques such as recrystallization or column chromatography are employed to purify the compound.
Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | 4-Isopropylbenzyl chloride + 4-(tetrahydro-2-furanylmethoxy)aniline | Base (NaOH or K₂CO₃), solvent |
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
The biological activity of this compound may involve several mechanisms:
- Receptor Binding : The compound may interact with specific receptors on cell surfaces, influencing various signaling pathways.
- Enzyme Modulation : It could inhibit or activate enzymes involved in metabolic pathways.
- Gene Expression Alteration : The compound might affect gene expression related to its pharmacological effects.
Potential Applications
This compound has been explored for various applications:
- Medicinal Chemistry : Investigated for potential antimicrobial and anticancer properties.
- Drug Development : Explored as a building block for synthesizing more complex organic molecules.
- Industrial Use : Utilized in producing specialty chemicals.
Comparison with Similar Compounds
To better understand the unique characteristics of this compound, it is useful to compare it with other aniline derivatives:
| Compound Name | Structural Differences | Biological Activity Potential |
|---|---|---|
| N-(4-Isopropylbenzyl)-4-methoxyaniline | Lacks tetrahydro-2-furanylmethoxy group | Different pharmacological properties |
| N-(4-Isopropylbenzyl)-4-hydroxyaniline | Contains a hydroxyl group | Variations in reactivity |
Q & A
Q. What are the recommended synthetic routes for N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline, and how can reaction efficiency be optimized?
Methodological Answer: A two-step approach is typical:
- Step 1 : Condensation of 4-(tetrahydro-2-furanylmethoxy)aniline (synthesis described in ) with 4-isopropylbenzaldehyde under acidic conditions (e.g., glacial acetic acid) to form the Schiff base intermediate.
- Step 2 : Reduction of the imine bond using NaBH or catalytic hydrogenation to yield the final product. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 molar ratio of aldehyde to aniline) to account for volatility of intermediates. Purity is enhanced via recrystallization from ethanol .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- NMR : H and C NMR to confirm substitution patterns (e.g., isopropylbenzyl protons at δ 1.2–1.3 ppm, tetrahydrofuran methoxy protons at δ 3.5–4.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and rule out side products.
- XRD : Single-crystal X-ray diffraction (using SHELX software ) for absolute configuration validation.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
Q. What solvents and conditions are suitable for solubility and stability testing?
Methodological Answer:
- Solubility : Test in DMSO, ethanol, and dichloromethane (common for polar aromatic amines).
- Stability : Store at −20°C under inert atmosphere; monitor degradation via UV-Vis (λ~255 nm, similar to ) over 6 months.
- pH Sensitivity : Assess stability in buffered solutions (pH 2–10) using LC-MS to detect hydrolysis of the tetrahydrofuran methoxy group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the isopropylbenzyl group’s hydrophobic interactions.
- Transition State Analysis : Identify energy barriers for reactions like hydrogenation or oxidation using QM/MM hybrid methods .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., 72-hour incubation, 10% FBS media).
- Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., cleavage of the tetrahydrofuran ring) that may interfere with assays.
- Control Experiments : Compare with structurally analogous compounds (e.g., ’s dichlorophenoxy derivative) to isolate substituent effects .
Q. How can the catalytic role of solid acids (e.g., HZSM-5) be mechanistically probed in the compound’s synthesis?
Methodological Answer:
- Kinetic Studies : Vary catalyst loading (5–20 wt%) and track reaction rates via in situ FTIR.
- Acid Site Characterization : Use NH-TPD to quantify Brønsted/Lewis acid sites on HZSM-5.
- Isotopic Labeling : Introduce C-labeled 4-isopropylbenzaldehyde to trace intermediates via NMR .
Q. What methods elucidate structure-activity relationships (SAR) for modified derivatives?
Methodological Answer:
- Analog Synthesis : Replace the isopropyl group with tert-butyl or cyclohexyl groups; modify the tetrahydrofuran ring to pyran (see ).
- Biological Assays : Test derivatives against cancer cell lines (e.g., MTT assay) and correlate logP values (calculated via ChemAxon) with cytotoxicity.
- QSAR Modeling : Use partial least squares (PLS) regression to link substituent electronic parameters (Hammett σ) to activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
